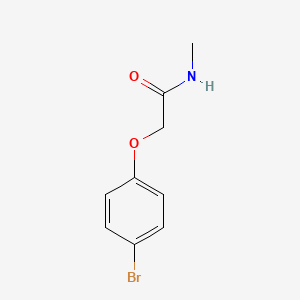

2-(4-bromophenoxy)-N-methylacetamide

Descripción general

Descripción

2-(4-Bromophenoxy)-N-methylacetamide is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of acetamide, where the acetamide group is substituted with a 4-bromophenoxy group and a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-methylacetamide typically involves the reaction of 4-bromophenol with chloroacetyl chloride to form 2-(4-bromophenoxy)acetyl chloride. This intermediate is then reacted with methylamine to yield the final product, this compound. The reaction conditions generally include:

-

Step 1: Formation of 2-(4-bromophenoxy)acetyl chloride

Reagents: 4-bromophenol, chloroacetyl chloride

Conditions: Anhydrous conditions, typically in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

-

Step 2: Formation of this compound

Reagents: 2-(4-bromophenoxy)acetyl chloride, methylamine

Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and yields. Additionally, industrial processes often incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Bromophenoxy)-N-methylacetamide can undergo various chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom in the 4-bromophenoxy group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

Reduction Reactions: The compound can be reduced to form 2-(4-bromophenoxy)-N-methylamine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding N-oxide derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols; typically carried out in polar solvents like water or alcohols.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid; reactions are often conducted in organic solvents like dichloromethane.

Major Products

Nucleophilic Substitution: Products include 2-(4-hydroxyphenoxy)-N-methylacetamide, 2-(4-aminophenoxy)-N-methylacetamide, and 2-(4-mercaptophenoxy)-N-methylacetamide.

Reduction: The major product is 2-(4-bromophenoxy)-N-methylamine.

Oxidation: The major products are N-oxide derivatives of this compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds:

2-(4-bromophenoxy)-N-methylacetamide serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity, particularly in compounds aimed at treating pain and inflammation. For instance, studies have indicated that derivatives of this compound may exhibit inhibitory effects on enzymes such as monoacylglycerol lipase (MAGL), which is implicated in pain and inflammatory pathways .

Case Study: Enzyme Interaction

A notable study demonstrated that structural variations in phenoxy-substituted amides could significantly impact their binding affinity to MAGL. The compound's structural characteristics contribute to its potential as a therapeutic agent in managing conditions like chronic pain and cancer .

Materials Science

Development of Novel Polymers:

In materials science, this compound is utilized in the formulation of new polymers with enhanced properties. The bromophenoxy group contributes to increased thermal stability and mechanical strength, making it suitable for applications in coatings and adhesives .

Biological Studies

Biochemical Assays:

The compound acts as a probe in biochemical assays, facilitating the study of enzyme interactions and inhibition mechanisms. Its ability to form hydrogen bonds and hydrophobic interactions with enzyme active sites makes it a valuable tool for investigating metabolic pathways .

Antibacterial Properties:

Research has also explored the antibacterial efficacy of compounds similar to this compound. Studies showed that brominated phenoxy derivatives demonstrated significant activity against resistant bacterial strains such as E. coli and S. aureus, indicating potential for developing new antibacterial agents .

Industrial Applications

Synthesis of Agrochemicals:

In industrial settings, this compound is employed in the synthesis of agrochemicals and specialty chemicals. Its unique chemical properties allow for the creation of effective agricultural products that enhance crop protection and yield .

Mecanismo De Acción

The mechanism of action of 2-(4-bromophenoxy)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The methylacetamide moiety can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Bromophenoxy)ethanol: Similar structure but with an ethanol group instead of the N-methylacetamide group.

2-(4-Bromophenoxy)acetic acid: Contains a carboxylic acid group instead of the N-methylacetamide group.

2-(4-Bromophenoxy)acetohydrazide: Features a hydrazide group in place of the N-methylacetamide group.

Uniqueness

2-(4-Bromophenoxy)-N-methylacetamide is unique due to its specific combination of the bromophenoxy and N-methylacetamide groups, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Actividad Biológica

2-(4-bromophenoxy)-N-methylacetamide, with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol, is an organic compound characterized by its unique structural features, including a bromophenoxy group and an N-methylacetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme interactions and receptor modulation.

The presence of the amide functional group in this compound indicates its capability to act as a hydrogen bond donor or acceptor, which is essential for various biological interactions. The bromine atom in the para position of the phenoxy group enhances its reactivity and solubility in organic solvents, making it a valuable candidate for further biological evaluations.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures may exhibit interactions with enzymes or receptors, influencing metabolic pathways or demonstrating inhibitory effects on specific targets. This section summarizes key findings related to the biological activity of this compound.

Enzyme Inhibition

Research indicates that this compound may interact with monoacylglycerol lipase (MAGL), an enzyme crucial for the hydrolysis of endocannabinoids. Inhibitors of MAGL have been explored for their therapeutic potential in treating conditions such as inflammation, pain, and cancer. The structure-activity relationship (SAR) studies on similar compounds highlight the importance of substituent variations in modulating inhibitory potency .

Case Study 1: Enzyme Interaction

A study focusing on the interaction of phenoxy-substituted amides with MAGL revealed that certain structural modifications could enhance their inhibitory effects. Compounds with halogen substitutions at specific positions exhibited improved binding affinity and selectivity towards MAGL. For example, a related compound demonstrated an IC50 value of approximately 630 nM, emphasizing the importance of structural nuances in biological activity .

Case Study 2: Antibacterial Properties

In research evaluating the antibacterial efficacy of various phenolic compounds, extracts containing similar brominated phenoxy derivatives were tested against resistant bacterial strains. Results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) effective against E. coli and S. aureus, suggesting a potential pathway for developing new antibacterial agents based on the structure of this compound .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₉H₁₀BrNO₂ | Contains bromine substituent enhancing reactivity |

| 2-(4-chlorophenoxy)-N-methylacetamide | C₉H₁₀ClNO₂ | Chlorine substituent may affect solubility differently |

| 2-(3-bromophenyl)-N-methylacetamide | C₉H₁₀BrNO₂ | Similar structure but different bromine position |

| N-Methylacetamide | C₃H₇NO | Simpler structure; serves as a basic amide |

Propiedades

IUPAC Name |

2-(4-bromophenoxy)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-11-9(12)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGDOCGPOHQRHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428705 | |

| Record name | 2-(4-bromophenoxy)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875621-88-8 | |

| Record name | 2-(4-bromophenoxy)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.